molecular formula C6H11NO2 B147427 Pipecolic acid CAS No. 4043-87-2

Pipecolic acid

Cat. No. B147427
CAS RN: 4043-87-2
M. Wt: 129.16 g/mol
InChI Key: HXEACLLIILLPRG-UHFFFAOYSA-N
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Description

Pipecolic acid (Pip) is a non-protein amino acid and a known metabolite of lysine, which plays a significant role in both plant and human physiology. In plants, Pip is a critical regulator of inducible immunity, particularly in systemic acquired resistance (SAR) . In humans, elevated levels of pipecolic acid are observed in certain medical conditions such as Zellweger syndrome and chronic liver diseases . The presence of pipecolic acid in the brain suggests it may be a precursor to piperidine, a synaptotropic substance .

Synthesis Analysis

Pipecolic acid can be synthesized through various pathways. In the fungal parasite Rhizoctonia leguminicola, pipecolic acid is produced from L-lysine through a pathway involving saccharopine and delta 1-piperideine-6-carboxylate . Stereoselective syntheses of L-pipecolic acid have been achieved using chiral N-imino-2-phenyl-1,2-dihydropyridine intermediates . Additionally, efficient synthesis methods have been developed for enantiomerically pure (R)-pipecolic acid starting from dihydropyran . The aza-Diels-Alder reaction has also been employed for the stereoselective synthesis of pipecolic acid derivatives .

Molecular Structure Analysis

The molecular structure of pipecolic acid allows for its involvement in various chemical reactions. Its structure has been manipulated to create derivatives such as 4-hydroxy pipecolic acid and 3-hydroxypipecolic acid . The presence of functional groups in pipecolic acid's structure enables these modifications and contributes to its biological activity.

Chemical Reactions Analysis

Pipecolic acid participates in several chemical reactions due to its reactive molecular structure. For instance, the vinylfluoro group in pipecolic acid derivatives has been shown to act as an acetonyl cation equivalent, leading to further chemical transformations . The aza-Diels-Alder reaction is another example where pipecolic acid derivatives are synthesized with high regio- and diastereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pipecolic acid are crucial for its biological function. In plants, the accumulation of Pip is necessary for SAR and is sufficient to trigger defense priming . Pipecolic acid's ability to induce free radicals is dependent on other molecules such as salicylic acid (SA) and glycerol-3-phosphate (G3P) for its synthesis in distal leaves . In microbes, pipecolic acid serves as a precursor for secondary metabolites, and understanding its biosynthetic routes is essential for the development of novel pharmaceuticals .

Scientific Research Applications

Synthetic and Catalytic Applications

Pipecolic acid is recognized for its significant role in organic synthesis, serving as both an organocatalyst and a novel substrate. It's primarily used in asymmetric transformations, a cutting-edge area in chiral synthesis. Recent advancements have highlighted pipecolic acid as a crucial organocatalyst and substrate in various reactions, marking its importance in the field of organic chemistry (Mohapatra et al., 2015).

Enzymatic Synthesis

Pipecolic acid, an unnatural amino acid, is predominantly used in pharmaceuticals. The synthesis of its enantiomers is pivotal for drug development. Recent research focused on engineering the enzyme Trypanosoma cruzi proline racemase to facilitate the enzymatic synthesis of D-pipecolic acid from L-pipecolic acid. This innovative approach has opened new avenues for the production of enantiopure pipecolic acid, a crucial topic in research (Byun et al., 2019).

Biosynthesis in Microbes

Microorganisms use pipecolic acid as a precursor for various secondary metabolites, many of which have pharmaceutical applications. Understanding the biosynthetic routes and enzymes involved in pipecolic acid production in microorganisms is crucial for the mutasynthesis of novel analogs, especially those that serve as bioactive molecules in medical applications (He, 2006).

Role in Plant Immunity

Pipecolic acid has been identified as a vital component in plant systemic acquired resistance (SAR). It's involved in the regulation of free radicals and is crucial in SAR signaling pathways. Understanding pipecolic acid's role in plant immunity can provide insights into crop protection and management strategies (Shan & He, 2018), (Wang et al., 2018).

Safety And Hazards

Pipecolic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate)
Record name Pipecolic acid
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DSSTOX Substance ID

DTXSID40862144
Record name 2-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid
Record name Pipecolic acid
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Solubility

314 mg/mL
Record name Pipecolic acid
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Product Name

Pipecolic acid

CAS RN

535-75-1, 3105-95-1, 4043-87-2
Record name Pipecolic acid
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Record name Pipecolic acid
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Record name 2-Piperidinecarboxylic acid
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Record name DL-piperidine-2-carboxylic acid
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Record name PIPECOLIC ACID
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Record name Pipecolic acid
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Melting Point

264 °C
Record name Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipecolic acid
Reactant of Route 2
Pipecolic acid
Reactant of Route 3
Pipecolic acid

Citations

For This Compound
16,300
Citations
V Vranova, L Lojkova, K Rejsek, P Formanek - Chirality, 2013 - Wiley Online Library
… From both enantiomers of pipecolic acid, natural synthesis of L-pipecolic acid as an intermediate in conversion of lysine was studied in most cases (Fig. 1). The most studied route of L-…
Number of citations: 47 onlinelibrary.wiley.com
M He - Journal of Industrial Microbiology and Biotechnology, 2006 - academic.oup.com
… Understanding the biogenesis of pipecolic acid in microorganisms would be a significant step … for pipecolic acid synthesis, especially those related to the origination of pipecolic acid …
Number of citations: 99 academic.oup.com
HP Broquist - Annual review of nutrition, 1991 - annualreviews.org
… pipecolic acid as a constituent of leguminous fruit and seeds (48). They isolated 800 mg of pipecolic acid … (as a trap) to a rat and isolated radioactive pipecolic acid of relatively high …
Number of citations: 72 www.annualreviews.org
M Hartmann, D Kim, F Bernsdorff… - Plant …, 2017 - academic.oup.com
The nonprotein amino acid pipecolic acid ( Pip ) regulates plant systemic acquired resistance and basal immunity to bacterial pathogen infection. In Arabidopsis (Arabidopsis thaliana), …
Number of citations: 123 academic.oup.com
A Meister, AN Radhakrishnan… - Journal of Biological …, 1957 - repository.ias.ac.in
… L-pipecolic acid by preparations of animal and plant tissues gives support to this hypothesis. That the reduction of PIP-2-CA to L-pipecolic acid … strongly favors pipecolic acid formation. …
Number of citations: 178 repository.ias.ac.in
C Wang, R Liu, GH Lim, L de Lorenzo, K Yu… - Science …, 2018 - science.org
Pipecolic acid (Pip), a non-proteinaceous product of lysine catabolism, is an important regulator of immunity in plants and humans alike. In plants, Pip accumulates upon pathogen …
Number of citations: 127 www.science.org
H Návarová, F Bernsdorff, AC Döring, J Zeier - The Plant Cell, 2012 - academic.oup.com
… Here, we report the identification of the non-protein amino acid pipecolic acid (Pip), a common Lys catabolite in plants and animals, as a critical regulator of inducible plant immunity. …
Number of citations: 595 academic.oup.com
YC Chen, EC Holmes, J Rajniak… - Proceedings of the …, 2018 - National Acad Sciences
… In this study, we show that N-hydroxy-pipecolic acid metabolites are mobile defense signals produced at the site of bacterial infection and establish and amplify defense in uninfected, …
Number of citations: 226 www.pnas.org
P Ding, D Rekhter, Y Ding, K Feussner, L Busta… - The Plant …, 2016 - academic.oup.com
Systemic acquired resistance (SAR) is an immune response induced in the distal parts of plants following defense activation in local tissue. Pipecolic acid (Pip) accumulation …
Number of citations: 138 academic.oup.com
YF Chang - Biochemical and biophysical research communications, 1976 - Elsevier
… authentic L-pipecolic acid in 0.02 M sodium barbital buffer, pH 8.6. When l~C-pipecolic acid, either … remained in pipecolic acid, whereas externally added Dpipecolic acid was readily …
Number of citations: 131 www.sciencedirect.com

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